Insulin B (22-30) is synthesized endogenously in the human body and can also be produced through recombinant DNA technology. It is derived from proinsulin, which undergoes enzymatic cleavage to yield mature insulin, consisting of an A-chain and a B-chain linked by disulfide bonds.
Insulin B (22-30) falls under the classification of peptide hormones. It is categorized as a biologically active fragment of insulin, which retains some of the hormone's metabolic functions.
The synthesis of Insulin B (22-30) can be achieved through various methods, including:
Recent advancements have included microwave-assisted synthesis techniques that enhance reaction rates and improve yields. For example, modified solid-phase methods utilizing microwave energy have been reported to facilitate the efficient synthesis of insulin fragments, including Insulin B (22-30) .
The molecular structure of Insulin B (22-30) consists of a linear sequence of amino acids with the following composition:
The molecular weight of Insulin B (22-30) is approximately 1,000 Daltons, and it has a specific three-dimensional structure that allows it to interact with insulin receptors effectively.
Insulin B (22-30) can undergo various chemical reactions typical of peptides, including:
For instance, studies have shown that derivatives of Insulin B (22-30) can be synthesized through coupling reactions with other peptides or chemical agents, enhancing their biological activity .
Insulin B (22-30) plays a significant role in mediating insulin's effects on glucose metabolism. Upon binding to insulin receptors on target cells, it triggers a cascade of intracellular signaling pathways that promote glucose uptake and utilization.
Insulin B (22-30) is typically a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under refrigerated conditions.
The peptide has a pH range for stability between 4 and 7. Its solubility characteristics make it suitable for various formulations in pharmaceutical applications.
Insulin B (22-30) has several scientific applications:
Insulin B (22-30) represents a critical fragment of the insulin B-chain, encompassing the sequence FYNQHLCGSH (Phe²²-Tyr²³-Asn²⁴-Gln²⁵-His²⁶-Leu²⁷-Cys²⁸-Gly²⁹-Ser³⁰). This nonapeptide exhibits distinct structural features that govern its antigenic potential. The N-terminal phenylalanine (PheB22) and tyrosine (TyrB23) residues form a hydrophobic cluster, while the C-terminal glycine (GlyB29) and serine (SerB30) contribute to conformational flexibility. The central cysteine (CysB28) is pivotal as it participates in the interchain disulfide bond with insulin A-chain (A7-B7 linkage in full-length insulin), constraining the peptide's tertiary structure and influencing its processing and presentation [7].
Biophysical studies reveal that residues B24-B30 adopt a β-strand conformation in both native insulin oligomers and isolated peptides. This extended secondary structure is compatible with MHC class I binding grooves, which typically accommodate 8-10 amino acid peptides. The PheB24 and PheB25 side chains (in the full B-chain numbering; corresponding to positions B24 and B25 relative to B(22-30)'s start) act as primary anchor residues, burying themselves deeply within hydrophobic pockets of MHC-I molecules. Mutagenesis studies demonstrate that substitutions at PheB24 (e.g., Phe→Ala) reduce MHC-I binding affinity by >90%, underscoring its role as a dominant anchor [7] [8]. Additionally, the solvent-exposed HisB26 and GlnB25 residues serve as potential T-cell receptor (TCR) contact points, enabling specific immune recognition [5] [8].
Table 1: Key Structural Determinants of Insulin B (22-30)
Residue Position | Amino Acid | Structural Role | Functional Impact |
---|---|---|---|
B22 | Phe (F) | N-terminal hydrophobicity | Enhances MHC groove anchoring |
B24 | Phe (F) | Core anchor residue | Primary pocket stabilization; >90% affinity loss if mutated |
B25 | Gln (Q) | Central solvent exposure | TCR contact site |
B26 | His (H) | Hydrogen bonding capability | Modulates peptide-MHC stability |
B28 | Cys (C) | Disulfide bond participant (in full insulin) | Constrains peptide conformation |
B29-B30 | Gly-Ser (G-S) | C-terminal flexibility | Permits accommodation in MHC F-pocket |
Insulin B (22-30) follows the canonical MHC class I antigen presentation pathway. Cytosolic proteasomes cleave full-length insulin into fragments, including B (22-30), which is then translocated into the endoplasmic reticulum (ER) via the transporter associated with antigen processing (TAP). Within the ER, the peptide undergoes editing by the peptide-loading complex (PLC), where chaperones like tapasin optimize its loading onto MHC-I molecules by selecting for slow off-rate kinetics [2] [8]. The binding affinity of Insulin B (22-30) is highly allele-specific. Computational and biochemical analyses indicate strong binding to HLA-A2, HLA-B7, and HLA-Cw3 allotypes, driven by complementary interactions between peptide anchor residues (PheB24, LeuB27) and MHC pocket architectures [8]. For instance, PheB24 occupies the B-pocket of HLA-A*0201, while LeuB27 anchors the F-pocket—a critical site for tapasin-mediated editing [2] [8].
Epitope mapping studies using truncated peptides confirm B (22-30) as a minimal immunogenic core. Notably, N-terminal extensions (e.g., B(20-30), CID 5492553) or C-terminal truncations reduce MHC-I stability by >50%, emphasizing the optimal 9-mer length [1] [4]. Crystallographic data of analogous insulin peptides bound to MHC-I reveal a conserved hydrogen-bonding network: the peptide backbone forms hydrogen bonds with conserved MHC residues (e.g., Tyr7, Tyr59, Tyr171) via AsnB24 and GlnB25, while the GlyB29-SerB30 dipeptide permits a kinked conformation compatible with the closed F-pocket of MHC-I [5] [8].
Table 2: Antigen Processing and MHC-I Binding Parameters for Insulin B (22-30)
Process Stage | Key Components | Role in B(22-30) Presentation |
---|---|---|
Cytosolic Cleavage | 20S/Immunoproteasome | Generates B(22-30) from full insulin |
ER Translocation | TAP Transporter | Imports B(22-30) into ER lumen |
Peptide Editing | Tapasin/PLC | Selects high-affinity MHC-I binding |
MHC-I Binding | HLA-A2/B7/Cw3 allotypes | Anchor residues: PheB24 (B-pocket), LeuB27 (F-pocket) |
TCR Recognition | Solvent-exposed HisB26/GlnB25 | Enables autoimmune T-cell activation |
The sequence of Insulin B (22-30) exhibits high evolutionary conservation among mammals, particularly at anchor residues critical for structure and function. Human, bovine, and porcine insulin share identical B(22-30) sequences (FYNQHLCGSH), while murine insulin diverges at position B29 (Gly→Ser) and B30 (Ser→Ala). This minor variation reduces murine MHC-I binding affinity by ~30% compared to human peptides, illustrating how species-specific differences influence immunogenicity [3] [7].
In humans, insulin isoforms arising from differential receptor splicing (IR-A vs. IR-B) indirectly modulate B(22-30) presentation. IR-A, which lacks exon 11 and is overexpressed in cancers, enhances insulin mitogenic signaling and potentially increases intracellular insulin turnover. Proteomic analyses show IR-A-expressing cells upregulate proteasomal subunits and antigen-processing machinery by 1.8-fold, suggesting heightened generation of peptides like B(22-30) [3] [6] [9]. Conversely, IR-B, dominant in metabolic tissues, promotes insulin internalization and lysosomal degradation—a pathway less likely to yield MHC-I epitopes [6] [9]. This isoform-specific processing may explain why autoimmune diabetes (where B(22-30) is a major epitope) correlates with aberrant IR-A expression in pancreatic β-cells [3] [9].
Table 3: Comparative Analysis of Insulin B(22-30) in Biological Contexts
Comparison Axis | Human | Murine | Functional Consequence |
---|---|---|---|
Sequence | FYNQHLCGSH | FYNQHLCGAL | Reduced MHC-I affinity in mice |
IR Isoform Context | |||
∙ IR-A Expression | Cancer/β-cells (high) | Not applicable | ↑ Proteasomal cleavage → ↑ B(22-30) yield |
∙ IR-B Expression | Liver/muscle (high) | Not applicable | ↑ Lysosomal degradation → ↓ B(22-30) yield |
MHC-I Affinity | HLA-A2: Kd = 120 nM | H-2Kd: Kd = 380 nM | Murine peptide 68% less immunogenic |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4